N-Acetyl-3-iodo-L-tyrosine hemihydrate

説明

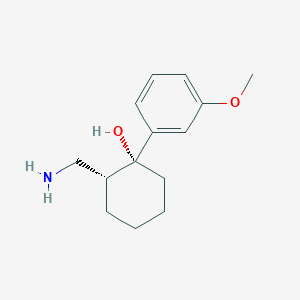

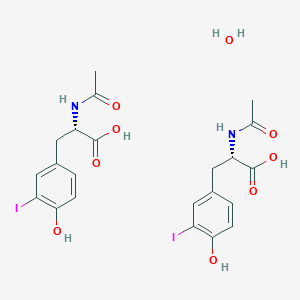

N-Acetyl-3-iodo-L-tyrosine hemihydrate is a derivative of tyrosine, an amino acid, and is known for its role in various biological processes. It is particularly relevant in the biosynthesis of thyroid hormones and has been studied for its potential applications in crystallography and enzyme activity analysis.

Synthesis Analysis

The synthesis of N-Acetyl-3-iodo-L-tyrosine hemihydrate involves specific chemical reactions, often starting from L-tyrosine. Methods such as electrophilic bromination and iodization have been explored for synthesizing related compounds like N-Acetyl-3,5-dibromo-l-tyrosine hemihydrate (Bovonsombat et al., 2012) and 3,5-Diiodo-L-tyrosine (Min, 2010).

Molecular Structure Analysis

The crystal structure of this compound is characterized by ionic interactions and a hydrogen-bond network, as evidenced in studies of similar compounds like 3-Iodo-l-tyrosine hemihydrate (Cymborowski et al., 2007). These interactions play a crucial role in stabilizing the molecular structure.

Chemical Reactions and Properties

N-Acetyl-3-iodo-L-tyrosine hemihydrate participates in various chemical reactions, reflecting its biological significance. For instance, it has been used in enzymatic and non-enzymatic iodination reactions in protein crystallography (Ghosh et al., 1999).

Physical Properties Analysis

The physical properties of this compound, such as its crystal structure at different temperatures, have been studied in compounds like N-acetyl-L-tyrosine methyl ester monohydrate, revealing insights into its stability and behavior under varying conditions (Janik et al., 2007).

Chemical Properties Analysis

Its chemical properties, particularly the reactivity of tyrosine residues, have been extensively studied. These properties are significant in understanding the behavior of the compound in various biological and chemical processes (Huntley & Strittmatter, 1972).

科学的研究の応用

-

Biocatalytic Derivatization of L-Tyrosine

- Application : L-Tyrosine is an aromatic, polar, non-essential amino acid that contains a highly reactive α-amino, α-carboxyl, and phenolic hydroxyl group. Derivatization of these functional groups can produce chemicals, which are widely employed in the pharmaceutical, food, and cosmetics industries .

- Method : Two main strategies have been developed for L-tyrosine derivatization: chemical synthesis and biosynthesis. Enzyme catalysis provides a promising and efficient approach for synthesizing chemicals from L-tyrosine due to its elevated specificity, diversity, and atom economy .

- Results : The enzymatic production of L-tyrosine derivatives has seen recent advances and is being explored for industrial applications .

-

Mitohormesis in Stressed Animals

- Application : N-acetyl-L-tyrosine (NAT) functions as a plausible intrinsic factor responsible for tasks in stressed animals. NAT is present in the blood or hemolymph of healthy animals, and its concentrations increase in response to heat stress .

- Method : Pretreatment with NAT significantly increases the stress tolerance of tested insects and mice .

- Results : The hormetic effects are triggered by transient NAT-induced perturbation of mitochondria, which causes a small increase in ROS production and leads to sequential retrograde responses .

-

Enhancing Cognitive Processing

- Application : Once in the brain, NALT is converted back into L-Tyrosine and then used in the synthesis of neurotransmitters. This process is vital for cognitive functions, as neurotransmitters play a significant role in neuron communication, which underpins memory, learning, and focus .

- Method : NALT is administered and then converted back into L-Tyrosine in the brain .

- Results : The conversion of NALT to L-Tyrosine in the brain enhances cognitive processing .

-

Organic Synthesis with Bacterial Tyrosinases

- Application : Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin. They have also been used in cross-linking reactions of proteins and the polymerization of environmental pollutants .

- Method : Bacterial tyrosinases can catalyze o-hydroxylation reactions, showing promise in the biocatalytic conversion of various compounds .

- Results : The application of bacterial tyrosinases in organic synthesis is still under exploration, but it has shown potential in various areas .

-

Biosynthesis and Metabolism of N-Acylated Aromatic Amino Acids

- Application : N-acetyl-L-phenylalanine, a derivative of N-acetyl-L-tyrosine, has been found in the blood and urine of people suffering from phenylketonuria .

- Method : The occurrence of N-acylated amino acids in biological systems has long been known. They are produced from a fatty acid and a biogenic amine linked together in an amide bond .

- Results : The study of N-acylated amino acids is still ongoing, and they are generally limited to short-chain NA-AAs .

-

Synthesis of Medically Important Compounds

- Application : Bacterial tyrosinases have shown promise in the synthesis of medically important compounds such as L-3,4-dihydroxyphenylalanine (L-DOPA) and melanin .

- Method : Bacterial tyrosinases can catalyze o-hydroxylation reactions, showing promise in the biocatalytic conversion of various compounds .

- Results : The application of bacterial tyrosinases in organic synthesis is still under exploration, but it has shown potential in various areas .

-

Detoxification of High Cellular Levels of Short-Chain Organic Acids

- Application : In mammals, the short-chain N-ArAAs are likely involved in the detoxification of high cellular levels of short-chain organic acids and/or aromatic amino acids because of a metabolic defect .

- Method : The occurrence of N-acylated amino acids in biological systems has long been known .

- Results : Knowledge of the N-acylated amino acids was generally limited to short-chain NA-AAs .

特性

IUPAC Name |

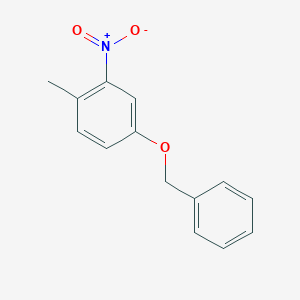

(2S)-2-acetamido-3-(4-hydroxy-3-iodophenyl)propanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C11H12INO4.H2O/c2*1-6(14)13-9(11(16)17)5-7-2-3-10(15)8(12)4-7;/h2*2-4,9,15H,5H2,1H3,(H,13,14)(H,16,17);1H2/t2*9-;/m00./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYCUTSENZMQNW-NAWJVIAPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)I)C(=O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26I2N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Acetyl-3-iodo-L-tyrosine hemihydrate | |

CAS RN |

23277-49-8 | |

| Record name | N-Acetyl-3-iodo-L-tyrosine hemihydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023277498 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-ACETYL-3-IODO-L-TYROSINE HEMIHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/758ESX7YOG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-methoxy-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B15664.png)

![2-Methoxy-3,7-dihydropyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B15665.png)